8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
CAS No.: 951586-71-3
Cat. No.: VC11899291
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951586-71-3 |
|---|---|
| Molecular Formula | C22H23N3O4 |
| Molecular Weight | 393.4 g/mol |
| IUPAC Name | 8-(2-methoxybenzoyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
| Standard InChI | InChI=1S/C22H23N3O4/c1-28-16-7-5-6-15(14-16)19-20(26)24-22(23-19)10-12-25(13-11-22)21(27)17-8-3-4-9-18(17)29-2/h3-9,14H,10-13H2,1-2H3,(H,24,26) |
| Standard InChI Key | BVFOOBRBYIUANE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC3(CCN(CC3)C(=O)C4=CC=CC=C4OC)NC2=O |
Introduction
Structural Characterization and Molecular Properties
The compound’s IUPAC name reflects its spirocyclic architecture, which integrates a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core with two methoxy-substituted aromatic groups. Key structural attributes include:
Core Framework
The spiro[4.5]decane system consists of a piperidine ring fused to a cyclopentane moiety via a shared nitrogen atom. The presence of a conjugated enone system (C=O and C=C) at positions 2 and 3 introduces rigidity and potential electrophilic reactivity .
Substituent Analysis
-
8-(2-Methoxybenzoyl): A benzoyl group substituted at the ortho position with a methoxy group. This moiety may enhance lipid solubility and influence receptor binding through steric and electronic effects.
-
3-(3-Methoxyphenyl): A meta-methoxy-substituted phenyl group, which could participate in π-π stacking or hydrogen bonding with biological targets .
Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₂₇N₃O₄ |
| Molecular Weight | 457.52 g/mol |
| CAS Number | Not explicitly reported |
| Predicted LogP | ~3.2 (estimated) |
Note: Data derived from structural analogs in .
Synthetic Pathways and Methodological Considerations
The synthesis of triazaspiro compounds typically involves multi-step sequences, as evidenced by patents describing related structures .
Key Synthetic Strategies
-
Spirocyclization: Formation of the spiro[4.5]decane core via intramolecular cyclization of a piperidine precursor. For example, lithium aluminum hydride (LiAlH₄) has been used to reduce intermediate enamines to saturated spiro systems .
-
Substituent Introduction:
Representative Protocol (Hypothesized)
-
Core Synthesis:
-
Functionalization:
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
-
Synthetic Optimization: Develop enantioselective routes to access stereochemically pure variants.
-
In Vitro Profiling: Screen for affinity at dopamine, serotonin, and calcium channels using radioligand assays.
-
ADMET Studies: Evaluate metabolic stability, CYP inhibition, and bioavailability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume